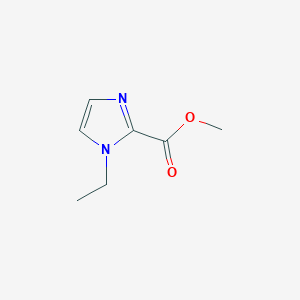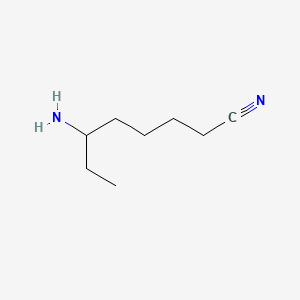
6-Aminooctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminooctanenitrile is an organic compound with the molecular formula C₈H₁₆N₂ It is characterized by the presence of an amino group (-NH₂) and a nitrile group (-C≡N) attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: 6-Aminooctanenitrile can be synthesized by heating a halogenoalkane, such as 6-bromo-1-hexanenitrile, with an excess of ammonia.
From Amides: Another method involves the dehydration of 6-aminooctanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: 6-Aminooctanenitrile can undergo reduction reactions to form primary amines.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of 6-aminooctanoic acid.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 6-Aminooctane
Hydrolysis: 6-Aminooctanoic acid
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Aminooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Aminooctanenitrile depends on its application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanenitrile: Similar structure but with a shorter carbon chain.
6-Aminodecanenitrile: Similar structure but with a longer carbon chain.
6-Aminocapronitrile: Another nitrile compound with a different carbon chain length.
Uniqueness
6-Aminooctanenitrile is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
61233-50-9 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
6-aminooctanenitrile |
InChI |
InChI=1S/C8H16N2/c1-2-8(10)6-4-3-5-7-9/h8H,2-6,10H2,1H3 |
Clave InChI |
LTBOZHOOVZMBBF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


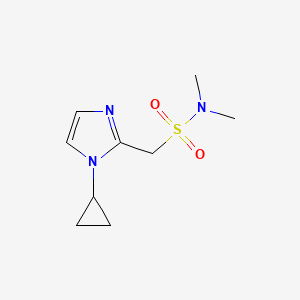
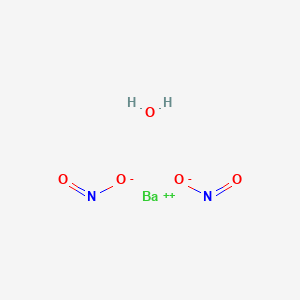

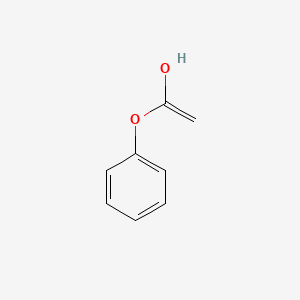
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)


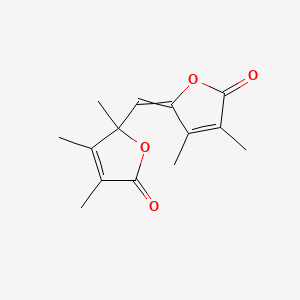
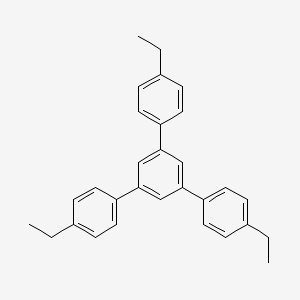
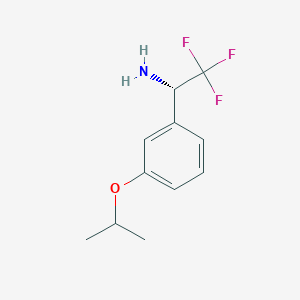
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
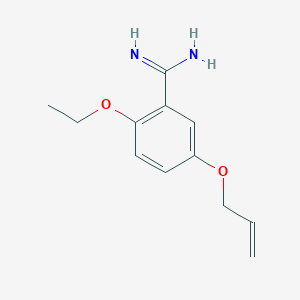
![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)
